molecular formula C16H13F3N2O2 B2859115 N'-benzyl-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 311789-87-4

N'-benzyl-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2859115
CAS No.: 311789-87-4
M. Wt: 322.287
InChI Key: ZIBAEKCZDIKGNH-UHFFFAOYSA-N
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Description

N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound characterized by the presence of a benzyl group and a trifluoromethyl-substituted phenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of benzylamine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amide formation. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for amide formation .

Industrial Production Methods

Industrial production of N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-benzyl-N’-[2-(trifluoromethyl)phenyl]ethanediamide
  • N-benzyl-N’-[3-(difluoromethyl)phenyl]ethanediamide

Uniqueness

N-benzyl-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity compared to its analogs with different substitution patterns.

Properties

IUPAC Name

N-benzyl-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)14(22)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBAEKCZDIKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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